![molecular formula C13H6Cl3F3N2O B2647562 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 930518-10-8](/img/structure/B2647562.png)

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

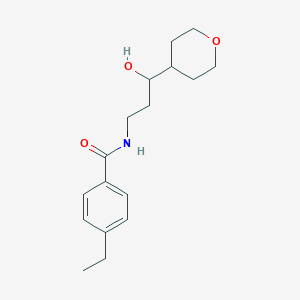

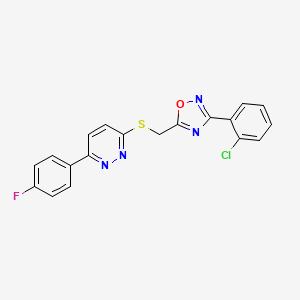

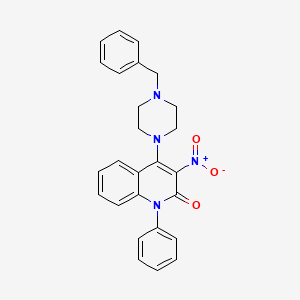

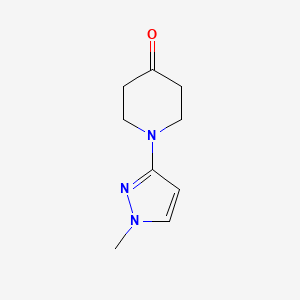

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The reactions of this compound took place with a number of halogen substituted molecules in extraordinary yields, because of electronic effects .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety in its structure . These unique properties have earned fluorine a unique place in the arsenal of the discovery chemist .Wissenschaftliche Forschungsanwendungen

Inhibitors of NF-kappaB and AP-1 gene expression : A study conducted by Palanki et al. (2000) in the field of medicinal chemistry explored the structure-activity relationship of compounds structurally related to 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide. They focused on modifying the pyrimidine portion to improve oral bioavailability and found that certain substitutions maintained activity, highlighting the potential of these compounds in gene expression modulation (Palanki et al., 2000).

New Polyamides with Aromatic Diamines : Faghihi and Mozaffari (2008) reported the synthesis of new polyamides using a compound structurally similar to this compound. These polyamides, containing a pyridyl moiety, were synthesized through direct polycondensation and showed potential applications in the field of polymer science (Faghihi & Mozaffari, 2008).

Antimicrobial Activity of Pyridothienopyrimidines : Abdel-rahman et al. (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, revealing their antimicrobial activities. This research underscores the role of pyridine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis of Novel Pyrazolopyrimidines for Anticancer and Anti-inflammatory Applications : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with potential applications in anticancer and anti-inflammatory treatments. Their study provides insights into the potential therapeutic applications of pyridine-based compounds (Rahmouni et al., 2016).

Concomitant Polymorphism in Pyridine-2,6-dicarboxamide Derivatives : Özdemir et al. (2012) investigated the polymorphism of a compound similar to this compound, providing insights into its potential applications in material science and molecular modeling (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Synthesis and Antimicrobial Activity of Thieno[2,3-b]pyridines : Stavenuiter et al. (1985) explored the synthesis and antimicrobial activity of 5-phenyl-2-pyridinamine, a pyrolysis product related to the compound of interest. Their study adds to the understanding of the antimicrobial properties of pyridine derivatives (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3F3N2O/c14-9-2-1-7(4-8(9)13(17,18)19)21-12(22)6-3-10(15)11(16)20-5-6/h1-5H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPBYEWCXKUBSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)

![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)

![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)

![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)

![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)

![3-cinnamyl-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647497.png)

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2647502.png)